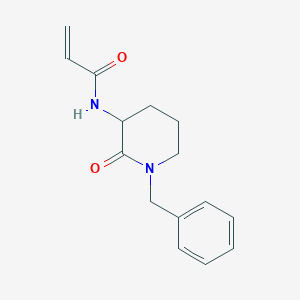
N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide, also known as BOP, is a chemical compound that has been widely used in scientific research. BOP is a peptide coupling reagent that is commonly used in the synthesis of peptides.
Mécanisme D'action
N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide works by activating the carboxyl group of the amino acid, which then reacts with the amino group of another amino acid to form a peptide bond. N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide is a highly efficient coupling reagent due to its ability to form a stable intermediate that facilitates peptide bond formation.
Effets Biochimiques Et Physiologiques
N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide does not have any direct biochemical or physiological effects as it is used as a reagent in peptide synthesis. However, peptides synthesized using N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide may have various biochemical and physiological effects depending on their sequence and structure.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide has several advantages as a coupling reagent, including its high efficiency, low toxicity, and compatibility with a wide range of amino acids. N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide is also relatively easy to handle and store. However, N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide has some limitations, including its high cost and limited solubility in some solvents.
Orientations Futures
There are several future directions for the use of N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide in scientific research. One potential application is in the synthesis of peptidomimetics, which are peptide-like molecules that mimic the structure and function of peptides. Peptidomimetics have potential applications in drug discovery and therapeutics. Another potential direction is the development of new coupling reagents that are more efficient and cost-effective than N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide. Additionally, further research is needed to explore the potential of N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide in the synthesis of cyclic peptides and other complex peptide structures.
Conclusion
In conclusion, N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide, or N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide, is a widely used peptide coupling reagent that has several advantages in peptide synthesis. N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide has been used in the synthesis of various peptides and has potential applications in drug discovery and therapeutics. Further research is needed to explore the full potential of N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide in scientific research.
Méthodes De Synthèse
N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide is synthesized by the reaction of benzylamine with ethyl acrylate in the presence of a catalyst. The resulting product is then reacted with 3-piperidone to produce N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide. The synthesis method of N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide is relatively simple and efficient, making it a popular peptide coupling reagent.
Applications De Recherche Scientifique
N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide has been widely used in scientific research, particularly in the field of peptide synthesis. N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide is commonly used as a coupling reagent in the synthesis of peptides, which are important biomolecules that play a crucial role in various biological processes. Peptides are used in drug discovery, diagnostics, and therapeutics. N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide has also been used in the synthesis of cyclic peptides, which have potential applications in drug discovery.
Propriétés
IUPAC Name |
N-(1-benzyl-2-oxopiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-14(18)16-13-9-6-10-17(15(13)19)11-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAIRCYSKYJFIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCN(C1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzyl-2-oxopiperidin-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

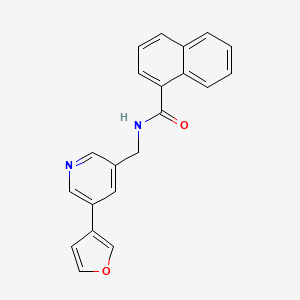
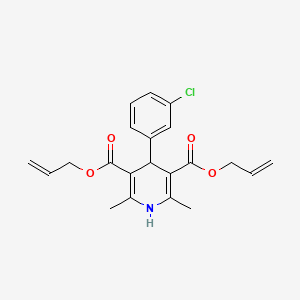
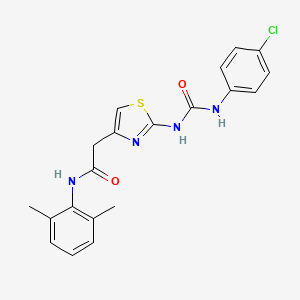
![N-[1-[4-(Difluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B2384771.png)
![N-(3-bromophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2384772.png)
![6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2384773.png)
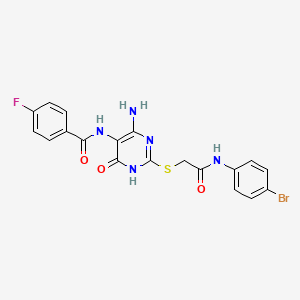

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2384780.png)
![N-(3-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2384781.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)
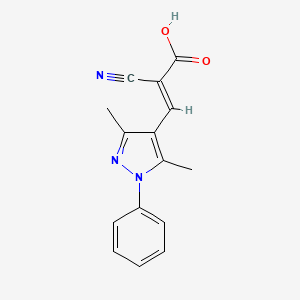
![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2384787.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2384790.png)